![molecular formula C15H14F3N B14103315 2-[3'-(Trifluoromethyl)biphenyl-2-yl]ethanamine](/img/structure/B14103315.png)
2-[3'-(Trifluoromethyl)biphenyl-2-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3’-(Trifluoromethyl)biphenyl-2-yl]ethanamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a trifluoromethyl group attached to one of the benzene rings, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3’-(Trifluoromethyl)biphenyl-2-yl]ethanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial Production Methods
Industrial production of 2-[3’-(Trifluoromethyl)biphenyl-2-yl]ethanamine may involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3’-(Trifluoromethyl)biphenyl-2-yl]ethanamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Properties
Molecular Formula |
C15H14F3N |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)13-6-3-5-12(10-13)14-7-2-1-4-11(14)8-9-19/h1-7,10H,8-9,19H2 |
InChI Key |
VMBDVZAKSBKGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.